molecular formula C18H32N4O2S B2857332 1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine CAS No. 743444-83-9

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine

Número de catálogo B2857332
Número CAS: 743444-83-9
Peso molecular: 368.54
Clave InChI: CAPOAOKFKOHHTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD 0332991 is a potent and selective inhibitor of CDK4 and CDK6, two proteins that play a crucial role in cell cycle progression. By inhibiting these proteins, PD 0332991 can prevent the proliferation of cancer cells, making it a promising candidate for cancer therapy. Since its discovery in 2004, PD 0332991 has been the subject of numerous studies, and its potential as a cancer treatment has been extensively investigated.

Mecanismo De Acción

PD 0332991 inhibits CDK4 and CDK6, two proteins that are critical for cell cycle progression. CDK4 and CDK6 combine with cyclin D1 to form an active complex that promotes the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, PD 0332991 can prevent this transition, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
PD 0332991 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. PD 0332991 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PD 0332991 has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4 and CDK6, making it an ideal tool for studying the role of these proteins in cell cycle progression and cancer development. However, PD 0332991 has some limitations as well. It is a small molecule inhibitor, and its effects may be limited to certain types of cancer cells. Additionally, PD 0332991 may have off-target effects, which could complicate its use in lab experiments.

Direcciones Futuras

There are several future directions for PD 0332991 research. One area of interest is the development of combination therapies that include PD 0332991 and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PD 0332991 treatment. Additionally, there is ongoing research into the development of more potent and selective CDK inhibitors that could be used in combination with PD 0332991 to enhance its efficacy.

Métodos De Síntesis

The synthesis of PD 0332991 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-(aminosulfonyl)benzene-1,2-diamine. This intermediate is then reacted with 1-(3-diethylaminopropyl)piperidin-4-ol to form PD 0332991. The synthesis of PD 0332991 has been optimized over the years, and several variations of the method have been reported.

Aplicaciones Científicas De Investigación

PD 0332991 has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. PD 0332991 has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and melanoma.

Propiedades

IUPAC Name

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOAOKFKOHHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.